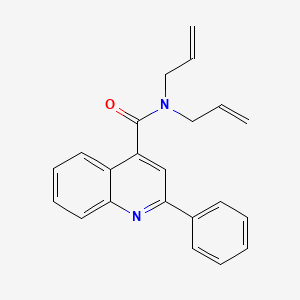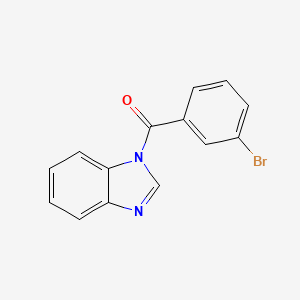
N,N-diallyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-4-quinolinecarboxamide” is a chemical compound with the linear formula C16H12N2O . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular formula for “2-Phenyl-4-quinolinecarboxamide” is C16H12N2O . For “N-Isopropyl-2-phenyl-4-quinolinecarboxamide”, the molecular formula is C19H18N2O .Chemical Reactions Analysis
The alkylation of 2-phenyl-4-quinolones was investigated and showed that the N-alkylation versus O-alkylation is highly dependent on whether C-5 is hydroxylated or not. N-Alkylation is favored by the presence of a 5-hydroxyl group .Physical And Chemical Properties Analysis
The average mass of “N-Isopropyl-2-phenyl-4-quinolinecarboxamide” is 290.359 Da . The average mass of “N-(Diphenylmethyl)-2-phenyl-4-quinolinecarboxamide” is 414.498 Da .Aplicaciones Científicas De Investigación
Antitumor Activity
Quinolinecarboxamide derivatives, including N,N-diallyl-2-phenyl-4-quinolinecarboxamide, have been studied for their potential as antitumor agents. Research shows that phenyl-substituted derivatives of quinolinecarboxamides can act as "minimal" DNA-intercalating agents, exhibiting antitumor activity in solid tumor models. These compounds' activity is influenced by their DNA binding ability, suggesting a need for a careful balance between DNA association constants and antitumor efficacy (Atwell, Baguley, & Denny, 1989).
Photochemical Reactions
N,N-diallyl-2-quinolone-3-carboxamides have been explored for their photochemical properties, particularly in the context of asymmetric intramolecular cyclobutane formation. Research demonstrates that these compounds can form chiral crystals that, when subjected to photochemical reactions, yield chiral cyclobutanes with high enantiomeric excess. This finding highlights the potential of N,N-diallyl-2-phenyl-4-quinolinecarboxamide and related compounds in synthesizing chiral molecules (Yagishita, Sakamoto, Mino, & Fujita, 2011).
Radioligand Development
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These radioligands, including N-[methyl-11C]-quinoline-2-carboxamides, show high specific binding to PBR in various organs, indicating their potential for noninvasive assessment of PBR in vivo (Matarrese, Moresco, Cappelli, et al., 2001).
Asymmetric Reactions
Research into the chiral properties of N,N-diallyl-2-quinolone-3-carboxamides has shown that spontaneous crystallization can lead to chiral crystals, which can then be used in asymmetric reactions. For example, N,N-diallyl-4-methyl-1-propyl-2-quinolone-3-carboxamide can retain its molecular chirality even after dissolution, allowing for the effective transfer of chirality to products through a series of reactions, including hydrogenation and intermolecular photocycloaddition (Yagishita, Mino, Fujita, & Sakamoto, 2012).
Direcciones Futuras
The antibacterial activities of these compounds against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria were evaluated . Some compounds displayed good antibacterial activity against Staphylococcus aureus .
Propiedades
IUPAC Name |
2-phenyl-N,N-bis(prop-2-enyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-14-24(15-4-2)22(25)19-16-21(17-10-6-5-7-11-17)23-20-13-9-8-12-18(19)20/h3-13,16H,1-2,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYYNFGMNZNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)